3-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring, a piperazine ring, and a purine derivative
Preparation Methods
The synthesis of 3-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyrazine-2-carbonitrile involves multiple steps, including the formation of the pyrazine ring, the attachment of the piperazine ring, and the incorporation of the purine derivative. Common synthetic routes include cyclization, ring annulation, and cycloaddition reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium hydride or potassium tert-butoxide.
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases such as cesium carbonate in dimethyl sulfoxide.
Scientific Research Applications
3-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyrazine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The purine derivative portion of the molecule allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in DNA and RNA synthesis. This can lead to the disruption of cellular processes in pathogens or cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazine derivatives and purine analogs. For example:
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and have shown various biological activities, including antimicrobial and antiviral properties.
Quinolinyl-pyrazoles: These compounds are known for their pharmacological activities and are used in the development of new drugs.
Properties
Molecular Formula |
C19H21N9O |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[4-[9-(oxolan-2-ylmethyl)purin-6-yl]piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H21N9O/c20-10-15-17(22-4-3-21-15)26-5-7-27(8-6-26)18-16-19(24-12-23-18)28(13-25-16)11-14-2-1-9-29-14/h3-4,12-14H,1-2,5-9,11H2 |
InChI Key |
YAVHXFWONUTUPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=CN=C5C#N |
Origin of Product |
United States |
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